2-(Benzyloxyethoxy)-5-bromopyridine
Overview
Scientific Research Applications
Synthesis and Structural Analysis
Intermediate in Drug Discovery
Compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from reactions involving bromopyridines, serve as intermediates in drug discovery. Their crystal structures are studied for hydrogen bonding and molecular interactions, which are crucial for understanding drug-receptor interactions (Li et al., 2012).
Chemical Synthesis and Analysis
The synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds demonstrates the utility of bromopyridines in creating various chemically significant structures. These synthesized compounds are analyzed for their spectral data, aiding in the development of new synthetic methodologies (Senbagam et al., 2016).
Catalytic Reactions and Synthesis Techniques
Palladium-Catalyzed Coupling
Bromopyridines, including 2-, 3-, and 4-bromopyridines, undergo palladium-catalyzed coupling, showcasing their role in synthesizing compounds with potential pharmacological activities. These reactions highlight the versatility of bromopyridines in forming complex molecules (Clayden & Hennecke, 2008).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrates a novel synthesis route for producing 6-aminonicotinic acid. This process emphasizes the environmental benefits of using ionic liquids and electrocatalysis in organic synthesis (Feng et al., 2010).
Properties
IUPAC Name |
5-bromo-2-(2-phenylmethoxyethoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-13-6-7-14(16-10-13)18-9-8-17-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHVDYDJVWGDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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